4-Cyanopiperidine
Overview
Description
Synthesis Analysis
The synthesis of 4-Cyanopiperidine and its derivatives has been explored through various methods, focusing on efficiency, selectivity, and the use of less toxic reagents. Xiao-Hua Jiang et al. (2004) described an efficient method for synthesizing 4-differently substituted-4-aminopiperidine derivatives using isonipecotate as a starting material and employing Curtius rearrangement. This approach allowed for the introduction of various substituents at the 4-position of the piperidine ring, enabling the synthesis of piperazine-piperidine-based CCR5 antagonists as HIV-1 entry inhibitors in excellent yield (Jiang, Song, & Long, 2004).
Molecular Structure Analysis
The molecular structure of 4-Cyanopiperidine derivatives has been characterized using various spectroscopic techniques, including IR, MS, and NMR. For instance, Villemin et al. (2013) established the synthesis of novel 4-substituted-3-cyano-2-aminopyridines under microwave irradiation and solvent-free conditions, with structures confirmed by X-ray analysis. These studies highlight the versatility of the cyano and amino functionalities in piperidine chemistry, offering insights into the electronic and steric effects influencing molecular interactions and reactivity (Villemin, Belhadj, Cheikh, Choukchou-Braham, Bar, & Lohier, 2013).
Scientific Research Applications
Physiological Research : 4-Cyanopiperidine is used to study the regulation of terpenoid metabolism, which relates to cell division, cell elongation, and senescence (Grossmann, 1990).
Adsorption Studies : This compound is employed in research for studying the adsorption of molecules on Au(111) electrodes in perchlorate solution (Pluchery & Tadjeddine, 2001).
Synthesis of Bridged Tetracyclic Indole Systems : It is used in the synthesis of these systems, which have applications in medicinal chemistry (Bosch, Feliz, & Bennasar, 1984).
Synthesis of 2-Substituted Piperidines : 4-Cyanopiperidine serves as a starting material for synthesizing various piperidines, including (R)-()-coniine and (S)-()-pipecolic acid (Nazabadioko et al., 1998).
Modified Strecker Synthesis : It is utilized in this synthesis to create stereoisomers of 4-hydroxy-4-cyanopiperidines, exhibiting unusual stereocontrol in reactions (Unkovskii et al., 1992).
Pharmacological Interest : 4-Cyanopiperidine shows potential as analgesics, neuroleptics, and antihistamines (Senguttuvan, Murugavelu, & Nagarajan, 2013).
SNAr Substitution Reactions : These reactions of metalated 4-cyanopiperidines offer rapid access to a range of 4-heteroaryl-4-cyanopiperidines, enhancing yields and reducing reaction times (Chang et al., 2009).
Construction of Perhydrohistrionicotoxin : The carbon framework of this toxin can be achieved using 4-Cyanopiperidine (Malassene et al., 2003).
Analgesic Properties : It is found to be more potent than pethidine in analgesia tests (Casy, Chatten, & Khullar, 1969).
Safety And Hazards
Future Directions
properties
IUPAC Name |
piperidine-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2/c7-5-6-1-3-8-4-2-6/h6,8H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSDNTQSJGHSJBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70196000 | |
Record name | 4-Cyanopiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70196000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyanopiperidine | |
CAS RN |
4395-98-6 | |
Record name | 4-Cyanopiperidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004395986 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Cyanopiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70196000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Cyanopiperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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